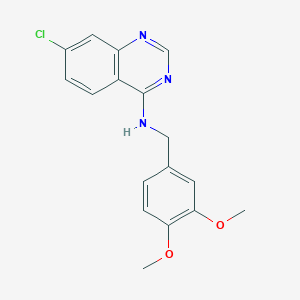

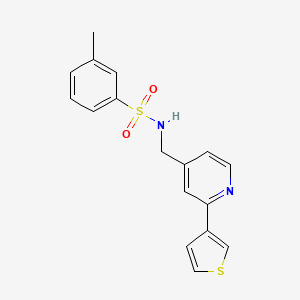

7-chloro-N-(3,4-dimethoxybenzyl)-4-quinazolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloro-N-(3,4-dimethoxybenzyl)-4-quinazolinamine, also known as 7-chloro-4-quinazolinamine, is an important and useful intermediate for the synthesis of various pharmaceuticals and other compounds. It is a heterocyclic compound that is used in the synthesis of various pharmaceuticals, including antifungal and anti-cancer agents. It has been extensively studied in the scientific literature, and its synthesis and applications are well known.

Scientific Research Applications

Antiproliferative Activity and Spectral Signatures

The compound AG-1478, closely related to 7-chloro-N-(3,4-dimethoxybenzyl)-4-quinazolinamine, demonstrates significant in vitro and in vivo antiproliferative activity. A study explored its UV-Vis absorption spectra to correlate with its structure, revealing two stable conformers, AG-1478B and AG-1478A, contributing to its absorption spectrum. These findings are crucial for understanding the drug's interactions and targets in biomedical applications (Khattab et al., 2016).

Synthesis and Biological Screening

Quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides have been synthesized and evaluated for their antiproliferative activity against breast cancer cell lines. The in vitro studies showed promising results, especially for compound 7b, highlighting the potential therapeutic applications of such compounds (Sunil Kumar et al., 2019).

Application in Anticancer Agents

A study on novel 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3 H )-one derivatives, similar to this compound, revealed significant activity against CNS SNB-75 Cancer cell line. The research focused on synthesizing these compounds and evaluating their anticancer activity, providing insights into developing potent antitumor agents (Noolvi & Patel, 2013).

Antimicrobial and Antitubercular Activity

7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenyl quinazolin-4(3H)-ones have been synthesized and evaluated for their antimicrobial and antitubercular properties. One of the derivatives showed equivalent activity to the standard compound isoniazid against Mycobacterium tuberculosis, suggesting its potential in treating tuberculosis and bacterial infections (Anand et al., 2011).

Mechanism of Action

Target of Action

Quinazoline derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

It’s known that quinazoline derivatives can interact with their targets through various mechanisms, such as pi-pi and pi-alkyl interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Quinazoline derivatives have been shown to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections . The downstream effects of these pathway alterations can vary widely, depending on the specific targets and cellular context.

Result of Action

Quinazoline derivatives have been associated with a range of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv and anti-analgesic activities .

properties

IUPAC Name |

7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-22-15-6-3-11(7-16(15)23-2)9-19-17-13-5-4-12(18)8-14(13)20-10-21-17/h3-8,10H,9H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSLTHRDHTUJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride](/img/structure/B2470834.png)

![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2470836.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2470847.png)

![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2470848.png)

![2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470852.png)

![2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2470855.png)

![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2470856.png)